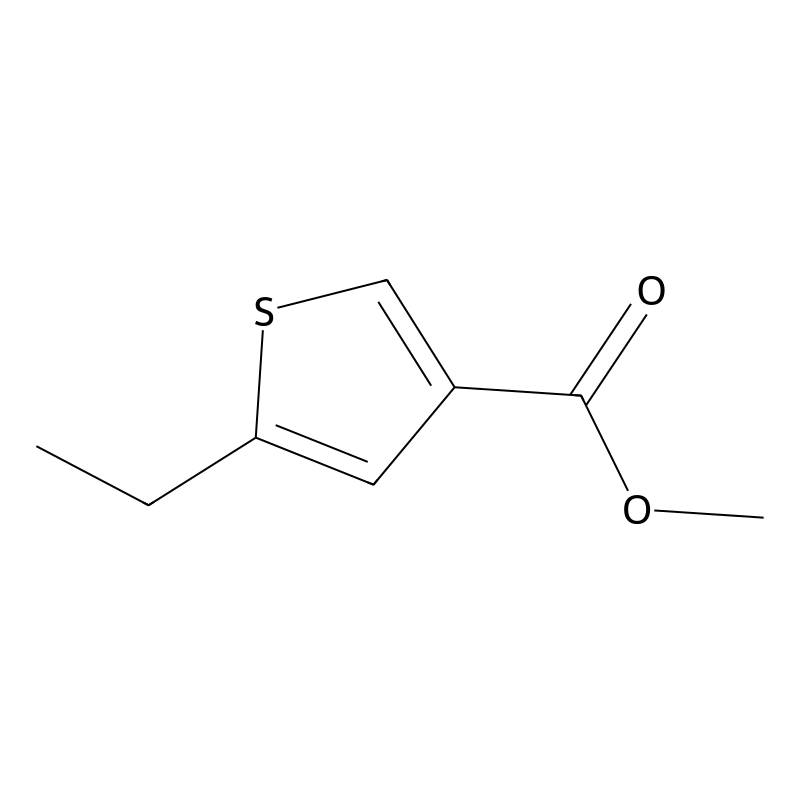

Methyl 5-ethylthiophene-3-carboxylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Methyl 5-ethylthiophene-3-carboxylate is an organic compound characterized by a thiophene ring substituted with a carboxylate group and an ethyl group. Its chemical formula is , and it features a structure that includes a five-membered aromatic ring containing sulfur, which contributes to its unique chemical properties. The compound has gained interest in various fields due to its potential applications in organic synthesis and materials science.

- Oxidation: This reaction can lead to the formation of sulfoxides or sulfone derivatives, which may enhance the compound's reactivity and biological activity.

- Esterification: The carboxylic acid group can react with alcohols to form esters, which are important in organic synthesis.

- Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbon atom adjacent to the carboxylate group, allowing for the introduction of various functional groups .

Methyl 5-ethylthiophene-3-carboxylate can be synthesized through several methods:

- Condensation Reactions: Starting from commercially available thiophene derivatives, condensation reactions with appropriate carboxylic acids or their derivatives can yield the desired product.

- Functional Group Modification: Existing thiophene compounds can be modified through electrophilic aromatic substitution to introduce the ethyl group and carboxylate functionalities.

- Carboxylation Reactions: Direct carboxylation of ethylthiophene using carbon dioxide under specific conditions may also provide a pathway for synthesis.

Methyl 5-ethylthiophene-3-carboxylate has several potential applications:

- Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, particularly in the development of pharmaceuticals and agrochemicals.

- Materials Science: The compound may be utilized in creating conductive polymers or as a building block for novel materials due to its unique electronic properties.

- Research: It can be used in studies exploring the reactivity of thiophene derivatives and their interactions with other chemical entities.

Interaction studies involving methyl 5-ethylthiophene-3-carboxylate primarily focus on its reactivity with other organic molecules. These studies help elucidate its potential roles in catalysis, drug design, and material development. Research indicates that thiophene-based compounds often exhibit interesting interactions due to their electron-rich nature, which may facilitate various chemical transformations.

Methyl 5-ethylthiophene-3-carboxylate shares structural similarities with several other thiophene derivatives. Below is a comparison highlighting its uniqueness:

| Compound Name | Chemical Formula | Key Features |

|---|---|---|

| Methyl 2-amino-5-methylthiophene-3-carboxylate | Contains an amino group; increased polarity | |

| Ethyl 2-amino-5-methylthiophene-3-carboxylate | Similar structure; different alkyl substitution | |

| Dimethyl 2-amino-5-methylthiophene-3,4-dicarboxylate | Contains two carboxylic groups; more acidic | |

| Methyl 2-amino-5-ethylthiophene-3-carboxylate | Similar amino functionality; different position | |

| Methyl 3-thiophenecarboxylate | Lacks ethyl substitution; simpler structure |

Methyl 5-ethylthiophene-3-carboxylate is unique due to its specific combination of functional groups and substitution patterns on the thiophene ring, which may influence its reactivity and biological properties compared to other similar compounds.